Methyl pentonate
Overview
Description
Methyl arabonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a methyl group attached to the carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl arabonate can be synthesized through several methods. One common approach involves the reaction of methanol with carbon dioxide in the presence of a catalyst. This reaction typically requires high pressure and temperature to proceed efficiently. Another method involves the transesterification of dimethyl carbonate with an alcohol, which can be catalyzed by acids or bases.
Industrial Production Methods
In industrial settings, methyl arabonate is often produced using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and efficient catalysts, such as metal oxides or zeolites, can enhance the reaction rate and selectivity. The product is then purified through distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl arabonate undergoes several types of chemical reactions, including:
Oxidation: Methyl arabonate can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form methanol and carbon monoxide.
Substitution: The methyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions, usually under reflux conditions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Methanol and carbon monoxide.
Substitution: Various substituted carbonates, depending on the reagent used.
Scientific Research Applications
Methyl arabonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbonates and esters.
Biology: Methyl arabonate derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Methyl arabonate is used in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Mechanism of Action
The mechanism by which methyl arabonate exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with cellular components, such as proteins or nucleic acids, to exert its effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve interactions with enzymes and receptors.
Comparison with Similar Compounds
Methyl arabonate can be compared with other similar compounds, such as dimethyl carbonate and ethyl methyl carbonate. These compounds share similar chemical structures and reactivity but differ in their physical properties and applications. For example:
Dimethyl Carbonate: Used as a solvent and reagent in organic synthesis, with applications in the production of polycarbonates and as a fuel additive.
Ethyl Methyl Carbonate: Used primarily in the battery industry as a solvent for electrolytes, offering high thermal stability and low viscosity.
Methyl arabonate is unique in its ability to form stable complexes with various functional groups, making it a versatile reagent in both laboratory and industrial settings.
Properties
IUPAC Name |
methyl 2,3,4,5-tetrahydroxypentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c1-12-6(11)5(10)4(9)3(8)2-7/h3-5,7-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWILWRLEBBNTFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70945696 | |
Record name | Methyl pentonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70945696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23009-76-9 | |
Record name | Arabinonic acid, methyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80653 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Arabinonic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl pentonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70945696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl arabinonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.